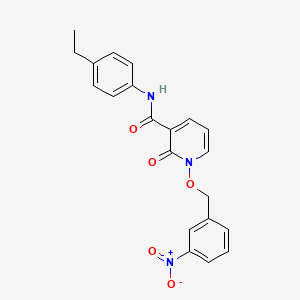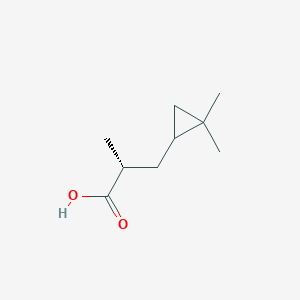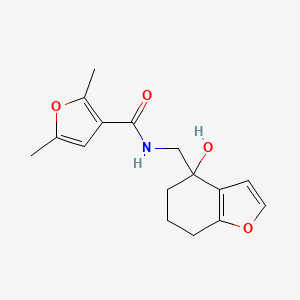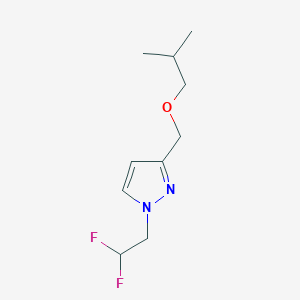![molecular formula C20H21N3OS B2961211 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 898351-15-0](/img/structure/B2961211.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, also known as BTCP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
Catalytic Activity and Chemical Synthesis
One significant application of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide derivatives is in catalysis and chemical synthesis. The dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, including similar chemical structures, have been investigated for their catalytic activity in the oxidation of olefins. These complexes demonstrated differential catalytic efficiency, highlighting the influence of ligand structure on the catalytic performance (Ghorbanloo et al., 2017).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of compounds related to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide. For instance, a study synthesized a series of heterocyclic compounds demonstrating antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi (Patel & Patel, 2015). This highlights the therapeutic potential of such compounds in treating microbial infections.
Anticancer Activity
The synthesis and evaluation of cyclic systems, including [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, have shown significant cytotoxic activity against multiple human cancer cell lines. This research points towards the role of these compounds in developing new anticancer drugs with higher efficiency and specificity (Adhami et al., 2014).
Stem Cell Research
In stem cell research, specific thiazole derivatives, like thiazovivin, have been identified to improve the generation of human-induced pluripotent stem cells (iPSCs) from human fibroblasts. This underlines the compound's utility in regenerative medicine and the development of treatments for various diseases (Ries et al., 2013).
Antitumor Agents
Benzothiazole derivatives, based on their structural relationship with N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, have been designed and synthesized as potent antitumor agents. These compounds have demonstrated excellent in vivo inhibitory effects on tumor growth, offering a pathway for developing new cancer therapies (Yoshida et al., 2005).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(15-8-2-1-3-9-15)23(14-16-10-6-7-13-21-16)20-22-17-11-4-5-12-18(17)25-20/h4-7,10-13,15H,1-3,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOFYAORABPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)


![4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2961141.png)
![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)


